1-Chloro-3,3-dihydroxynonadecan-4-one
Description
1-Chloro-3,3-dihydroxynonadecan-4-one is a chlorinated ketone derivative with a 19-carbon backbone, featuring hydroxyl groups at positions 3 and 3, and a ketone at position 2.
Properties
Molecular Formula |
C19H37ClO3 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-chloro-3,3-dihydroxynonadecan-4-one |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19(22,23)16-17-20/h22-23H,2-17H2,1H3 |
InChI Key |
GUHVXHWGWPBNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxynonadecan-4-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and hydroxylation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,3-dihydroxynonadecan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloro-3,3-dihydroxynonadecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3,3-dihydroxynonadecan-4-one exerts its effects involves interactions with specific molecular targets. The chlorine atom and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
1-Chloro-3,3-dihydroxyheptadecan-4-one
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Structural Differences : Bicyclic framework with methyl groups and a hydroxyl substituent; lacks ketone and long alkyl chain.
- Reactivity : Undergoes rearrangement in DMF with sodium hydride, highlighting sensitivity to steric strain in bicyclic systems .
- Applications : Intermediate in synthesizing ketones (e.g., 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one via PCC oxidation) .
- Key Distinction : Rigid bicyclic structure contrasts sharply with the linear, flexible C19 compound.
4-Chloro-1,3-dioxolan-2-one
1-Chloro-3,3,3-trifluoroacetone
- Structural Differences : Short-chain trifluoromethyl ketone (C3H2ClF3O); lacks hydroxyl groups.
- Electronic Effects : Strong electron-withdrawing trifluoromethyl group increases stability and alters reactivity compared to hydroxyl-containing analogs .
- Key Distinction : Fluorine substituents enhance metabolic stability, a trait absent in the hydroxyl-rich C19 compound.
Tabulated Comparison of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
